5-Ethylpyrrolidin-2-one

Description

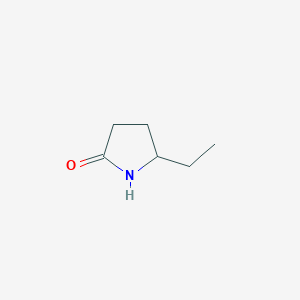

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-5-3-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXPTUUFGSTIKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10312-40-0 | |

| Record name | 5-ethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Ethylpyrrolidin 2 One

Alkylation Approaches to Pyrrolidinone Derivatives

Alkylation represents a direct and common strategy for introducing substituents onto the pyrrolidinone ring. This approach can be targeted at either the nitrogen atom (N-alkylation) or the α-carbon (C-alkylation), depending on the reaction conditions and the substrate.

Alkylation of Pyrrolidinone with Ethyl Bromide in the Presence of Strong Bases

The N-alkylation of the pyrrolidinone scaffold is a foundational method for producing N-substituted derivatives. A typical procedure involves the deprotonation of the lactam nitrogen of 2-pyrrolidinone (B116388) using a strong base, followed by nucleophilic substitution with an alkyl halide like ethyl bromide. The use of sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethyl-formamide (DMF) is a well-established protocol for this transformation. lookchem.com The reaction proceeds by generating the sodium salt of the pyrrolidinone, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromide to form the N-ethylated product. lookchem.com

Similarly, the alkylation of pyrrolidin-2-carboxylate derivatives with ethyl iodide or ethyl bromide can be achieved using strong bases like sodium hydride or potassium tert-butoxide. These bases are effective in deprotonating the nitrogen, thereby facilitating the subsequent nucleophilic substitution to yield the N-alkylated product.

Optimization of Reaction Conditions and Solvent Effects in Alkylation

The efficiency and outcome of alkylation reactions are highly dependent on the chosen conditions. Key variables that are often optimized include the choice of base, solvent, temperature, and reaction time. acs.org Studies on the alkylation of chiral pyrrolidinones have explored a variety of bases, including organolithium reagents (like n-butyllithium) and metal amides (like lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaN(TMS)₂)), to find the optimal conditions for enolate formation and subsequent alkylation. clockss.org For instance, in certain systems, NaN(TMS)₂ has been identified as the optimal base for enolization over other candidates like n-BuLi, LDA, or LiN(TMS)₂. clockss.org

The choice of solvent is also critical. Polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) are often effective. oup.com Optimization studies may involve plotting response surfaces to visualize the effect of factors like temperature and reagent equivalents on the yield of the desired product versus impurities. acs.org The goal is to identify a set of conditions that maximizes the yield of the target molecule while minimizing side reactions, such as the formation of double alkylation products. clockss.org

Below is a table summarizing various conditions used in pyrrolidinone alkylation studies.

| Substrate Type | Base | Alkylating Agent | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Pyrrolidinone | Sodium Hydride | Ethyl Bromide | DMF | 0 - 20 | 75 | lookchem.com |

| Valinol-derived bicyclic pyrrolidinone | NaN(TMS)₂ | Allyl Bromide | THF | -78 to RT | 66 | clockss.org |

| Norephedrine-derived pyrrolidinone | NaN(TMS)₂ | Allyl Bromide | THF | -78 to RT | 81 | clockss.org |

| Phenylglycinol-derived pyrrolidinone | n-BuLi | Allyl Bromide | THF | -78 to RT | 0 | clockss.org |

This table is interactive. Click on the headers to sort the data.

Enantioselective Synthesis Strategies for (5S)-5-Ethylpyrrolidin-2-one

Accessing enantiomerically pure forms of substituted pyrrolidinones is crucial for their application in pharmaceuticals and as chiral building blocks. Enantioselective synthesis aims to produce a single enantiomer, such as (5S)-5-Ethylpyrrolidin-2-one, by employing chiral molecules to guide the reaction's stereochemical outcome.

Application of Chiral Catalysts and Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. Phenylglycinol is a common chiral auxiliary used in the synthesis of enantiopure bicyclic lactams. researchgate.net The auxiliary can be removed later in the synthetic sequence to yield the desired enantiomerically enriched product.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral pyrrolidine-based organocatalysts have been successfully applied in enantioselective Michael additions to form substituted pyrrolidinones with excellent yield and enantioselectivity (up to >99% ee). rsc.org These catalysts often work by forming a chiral enamine or iminium ion intermediate, which then reacts stereoselectively. The development of novel chiral pyrrolidines derived from natural sources like 2,3-O-iso-propylidene-D-erythronolactol continues to expand the toolkit for asymmetric catalysis. nih.gov

Stereochemical Control in Metal-Catalyzed Reactions

Transition metal catalysis offers a versatile platform for enantioselective synthesis. mdpi.com The combination of a transition metal (e.g., palladium, rhodium, copper) with a chiral ligand can create a chiral catalytic environment that forces a reaction to proceed with high stereoselectivity. sigmaaldrich.comnih.gov "Privileged" chiral ligands, such as BINAP and DuPhos, are widely used due to their effectiveness across a range of transformations. sigmaaldrich.com

For example, asymmetric palladium-catalyzed hydroesterification of N-(1-arylvinyl)phthalimides using a chiral diphosphine ligand (DIOP) can produce precursors to β-amino acids with high enantioselectivity. nih.gov Similarly, copper-catalyzed hydroamination reactions have been developed where the choice of a specific phosphine (B1218219) ligand is critical for achieving high regioselectivity and enantioselectivity. nih.gov These metal-catalyzed methods provide powerful and adaptable routes for controlling the stereochemistry at the C5 position of the pyrrolidinone ring.

Cyclization Reactions in the Formation of Pyrrolidinone Rings with Ethyl Substitution

An alternative to modifying a pre-existing pyrrolidinone ring is to construct the ring itself from an acyclic precursor in a manner that installs the desired ethyl substituent at the C5 position. Various cyclization strategies have been developed to achieve this.

One effective method involves the reaction of amide dianions with suitable electrophiles. For instance, the cyclization of amide dianions with epibromohydrin (B142927) has been shown to regioselectively form 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org This strategy could be adapted with different electrophiles to introduce a 5-ethyl group. Another modern approach uses donor-acceptor cyclopropanes, which react with anilines or benzylamines in a one-pot transformation involving ring-opening followed by cyclization to yield 1,5-substituted pyrrolidin-2-ones. nih.gov

Radical cyclizations provide another powerful route. A 5-endo-trig radical cyclisation of N-vinyl-2,2-bis(phenylsulfanyl)acetamides, initiated by tributyltin hydride, has been successfully employed to synthesize various substituted pyrrolidin-2-ones. rsc.org The success of this 5-endo cyclization often depends on the presence of a stabilizing group on the developing α-acylamino radical. rsc.org These diverse cyclization methods highlight the flexibility of modern organic synthesis in building complex heterocyclic structures like 5-Ethylpyrrolidin-2-one from simpler starting materials.

Cyclization of N-Substituted-2-alleneamides

A notable method for synthesizing pyrrolidin-5-one derivatives involves the cyclization of N-substituted-2-alleneamides. A one-pot synthesis of pyrrolidin-5-one-2-carboxamides has been achieved through an Ugi four-component reaction of allenic acids, primary amines, isocyanides, and aldehydes. This is followed by a regioselective cyclization of the resulting N-substituted-2-allenamides. researchgate.net

This cyclization proceeds via a 5-exo-dig pathway and is facilitated by a base such as potassium tert-butoxide (KOt-Bu) at room temperature. The reaction demonstrates high atom economy and proceeds under mild, transition-metal-free conditions, yielding the desired products in good yields. researchgate.net This methodology is applicable to a range of substrates, including those with aliphatic aldehydes and substituted benzaldehydes bearing either electron-withdrawing or electron-donating groups. researchgate.net

Key Features of the 5-exo-dig Cyclization:

Reaction Type: Intramolecular Cyclization

Key Intermediate: N-Substituted-2-alleneamide

Reaction Conditions: Potassium tert-butoxide (KOt-Bu), Room Temperature

Advantages: High atom economy, mild conditions, transition-metal-free

Synthesis from Pyroglutamic Acid Decarbonylation

Pyroglutamic acid, a renewable and inexpensive starting material derived from glutamic acid, serves as a valuable precursor for the synthesis of 5-substituted-2-pyrrolidinones. researchgate.netnih.gov The decarbonylation of pyroglutamic acid derivatives can be achieved using various catalytic systems to produce the core pyrrolidin-2-one structure.

One approach involves treating pyroglutamic acids with acyl-activating reagents like a mixture of phosphorus(V) oxide and methanesulfonic acid. This generates acyl iminium salts in situ, which can then react with aromatic compounds to yield 5-aryl-2-pyrrolidinones. researchgate.net

Alternatively, catalytic methods using supported noble metals have been explored. For instance, a 5 wt% Palladium on alumina (B75360) (Pd/Al2O3) catalyst has shown high yield (70%) and selectivity (81%) for the decarbonylation of pyroglutamic acid in water at 250 °C under an inert atmosphere. rsc.org Another effective system utilizes a supported Ruthenium catalyst (Ru/Al2O3) under a hydrogen atmosphere. nih.gov This pathway proceeds through the hydrogenation of pyroglutamic acid to pyroglutaminol, followed by dehydrogenation–decarbonylation to form 2-pyrrolidone. nih.gov The Ru/Al2O3 catalyst has demonstrated significantly higher activity compared to supported Platinum, Palladium, and Rhodium catalysts under mild conditions (433 K, 2 MPa H2). nih.gov

| Catalyst | Reaction Conditions | Key Intermediate | Yield | Reference |

|---|---|---|---|---|

| P2O5/CH3SO3H | Reaction with arenes | Acyl iminium salt | Good | researchgate.net |

| 5 wt% Pd/Al2O3 | 250 °C, water, inert atmosphere | - | 70% | rsc.org |

| Ru/Al2O3 | 433 K, 2 MPa H2 | Pyroglutaminol | High | nih.gov |

Synthesis from Trityloxy-substituted Pyrrolidinones

The synthesis of specifically substituted pyrrolidinones can be achieved from functionalized precursors. While direct synthesis from trityloxy-substituted pyrrolidinones to this compound is not explicitly detailed in the provided context, the general principles of transforming substituted pyrrolidinones are relevant. For example, pyroglutamic acid, a related cyclic compound, has been used as a starting point for various 2,5-disubstituted pyrrolidines. In one instance, pyroglutamic acid was converted to a hemiaminal, which, after Lewis acid activation and cyanide addition, led to a 2,5-disubstituted pyrrolidine (B122466) derivative. acs.org This highlights the utility of a pre-existing pyrrolidinone ring in accessing more complex structures.

Novel Synthetic Pathways for this compound Analogues

The development of novel synthetic pathways to access analogues of this compound is an active area of research, driven by the need for structurally diverse compounds for various applications.

One innovative approach involves the use of donor-acceptor (DA) cyclopropanes. A Lewis acid-catalyzed reaction of DA cyclopropanes with primary amines, such as anilines and benzylamines, leads to the formation of γ-amino esters. These intermediates undergo in situ lactamization and dealkoxycarbonylation to yield 1,5-substituted pyrrolidin-2-ones. This method is versatile, accommodating a wide range of substituted amines and functionalized DA cyclopropanes. mdpi.com

Another strategy is the domino aza-Michael/intramolecular SN2 cyclization. This reaction between barbiturate-derived alkenes and N-alkoxy α-haloamides proceeds under mild conditions to afford spirobarbiturate-pyrrolidinones in good to excellent yields. rsc.org

Chemical Reactivity and Transformation Pathways of 5 Ethylpyrrolidin 2 One

Oxidative Transformations of the Pyrrolidinone Ring and Ethyl Group

The pyrrolidinone ring and its substituents are susceptible to oxidative transformations, which can lead to a variety of products depending on the reagents and reaction conditions. These reactions are significant for both the degradation and functionalization of this heterocyclic scaffold.

The oxidation of the pyrrolidinone ring can lead to the formation of imides or ring-opened carboxylic acid derivatives. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) are capable of cleaving the C-C bonds within the ring or oxidizing the carbon atoms adjacent to the nitrogen. msuniv.ac.in For instance, the oxidation of saturated hydrocarbons and alkyl groups can be achieved with permanganate. msuniv.ac.in The ethyl group attached to the pyrrolidinone ring can also be a target for oxidation, potentially yielding an acetyl group or, with more aggressive oxidation, a carboxylic acid.

The oxidation of pyrroles, closely related structures, often occurs at the carbons adjacent to the nitrogen atom. hyphadiscovery.com This process can proceed through an epoxide intermediate, which then tautomerizes to a pyrrolidinone that can undergo further oxidation. hyphadiscovery.com While 5-ethylpyrrolidin-2-one is already a lactam, the methylene (B1212753) group of the ethyl substituent and the methylene groups within the pyrrolidinone ring are potential sites for oxidation.

In a broader context, the oxidation of lactams can be influenced by the presence of substituents. For example, N-substituted pyrrolidinones containing a stereogenic center have been used in catalytic asymmetric oxidation reactions. nih.govacs.org These reactions, often employing bimetallic nanoclusters, can lead to the selective oxidation of substrates like diols and alkenes. nih.govacs.org

The following table summarizes potential oxidative transformations:

Table 1: Potential Oxidative Transformations of this compound| Oxidizing Agent | Potential Product(s) | Notes |

|---|---|---|

| Potassium Permanganate (KMnO4) | Ring-opened dicarboxylic acid-amine derivatives, oxidation of the ethyl group. | Harsh conditions can lead to complete degradation. |

| Chromium Trioxide (CrO3) | Oxidation of the ethyl group to an acetyl or carboxyl group. | Reaction conditions need to be carefully controlled. |

Reductive Processes Involving the Carbonyl Group and Ring System

The reduction of the carbonyl group in this compound is a key transformation that leads to the corresponding cyclic amine, 2-ethylpyrrolidine. This reaction is of significant interest in synthetic organic chemistry for the preparation of substituted pyrrolidines, which are important structural motifs in many biologically active compounds.

Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing amides and lactams to amines. masterorganicchemistry.comnumberanalytics.comadichemistry.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the oxygen atom. masterorganicchemistry.comnumberanalytics.comnumberanalytics.com The reduction of a lactam like this compound with LiAlH4 would yield 2-ethylpyrrolidine. masterorganicchemistry.com

Sodium borohydride (B1222165) (NaBH4) is generally a milder reducing agent than LiAlH4 and is typically not reactive enough to reduce amides or lactams on its own. organic-chemistry.org However, its reactivity can be enhanced by the addition of activating agents. For instance, a combination of triflic anhydride (B1165640) (Tf2O) and sodium borohydride can effectively reduce lactams to amines. organic-chemistry.org Another method involves the use of lithium aminoborohydrides (LABs), which are powerful reducing agents that can reduce N-alkyl lactams to the corresponding cyclic amines in good to excellent yields. acs.orgnih.gov

Other reagents have also been developed for the chemoselective reduction of lactams. For example, 9-borabicyclo[3.3.1]nonane (9-BBN) can reduce tertiary lactams to cyclic amines while tolerating the presence of ester groups. organic-chemistry.org

The table below provides a summary of common reducing agents and their application in lactam reduction:

Table 2: Reduction of this compound to 2-Ethylpyrrolidine| Reducing Agent | Reaction Conditions | Product | Yield |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF | 2-Ethylpyrrolidine | Generally high |

| Sodium Borohydride (NaBH4) / Triflic Anhydride (Tf2O) | THF, room temperature | 2-Ethylpyrrolidine | Good to excellent organic-chemistry.org |

| Lithium Aminoborohydrides (LABs) | Refluxing THF | 2-Ethylpyrrolidine | Very good to excellent acs.orgnih.gov |

Nucleophilic Substitution Reactions on the Ethyl Group and Pyrrolidinone Scaffold

Nucleophilic substitution reactions can potentially occur at two main sites in this compound: the ethyl group and the pyrrolidinone ring itself.

The ethyl group, being a saturated alkyl chain, is generally unreactive towards nucleophilic substitution unless a leaving group is introduced. savemyexams.com For instance, if the ethyl group were to be halogenated, the resulting haloalkane could undergo nucleophilic substitution with various nucleophiles. savemyexams.com

The pyrrolidinone ring contains several sites that could be susceptible to nucleophilic attack, although these reactions are not as common as those on more activated systems. The nitrogen atom of the lactam is relatively nucleophilic and can participate in reactions such as N-alkylation. chemicalbook.com The carbonyl carbon is electrophilic and is the site of attack in reduction and hydrolysis reactions.

While direct nucleophilic substitution on the pyrrolidinone ring is not a common reaction pathway, related functionalization reactions have been developed. For example, the α-position to the nitrogen can be functionalized through redox-neutral C-H functionalization processes. rsc.org

Other Characteristic Reactions of Amide and Cyclic Structures

As a cyclic amide (lactam), this compound can undergo several other characteristic reactions.

One of the most fundamental reactions of amides is hydrolysis, which can be catalyzed by either acid or base. chemicalbook.com In the case of this compound, hydrolysis would lead to the ring-opening of the lactam to form 4-aminocaproic acid (also known as 4-aminohexanoic acid). chemicalbook.com

Lactams can also undergo ring-opening polymerization. In the presence of a suitable initiator, the lactam ring can open and polymerize to form a polyamide. For example, 2-pyrrolidinone (B116388) can be polymerized to form nylon 4. chemicalbook.com It is conceivable that this compound could undergo a similar polymerization reaction.

The pyrrolidinone scaffold can also be a precursor for the synthesis of other heterocyclic systems. For instance, functionalized pyrrolidinones can be prepared via cascade reactions involving the ring-opening of other cyclic structures. nih.govacs.orgnih.gov

Mechanistic Investigations of this compound Reactions

The mechanisms of the reactions of pyrrolidinones and related lactams have been the subject of numerous studies.

The reduction of amides with LiAlH4 is believed to proceed through the initial formation of a complex between the carbonyl oxygen and the aluminum atom, followed by the transfer of a hydride ion to the carbonyl carbon. numberanalytics.com This leads to an intermediate that subsequently eliminates the oxygen atom to form an iminium ion, which is then further reduced to the amine. masterorganicchemistry.com

Computational studies have been employed to investigate the reactivity of pyrrolidinone derivatives. For example, density functional theory (DFT) calculations have been used to explore the mechanistic aspects of reactions between pyrrolin-2-one derivatives and amines. beilstein-journals.orgnih.gov These studies can provide insights into the reaction pathways and the factors that control selectivity. beilstein-journals.orgnih.gov

The mechanism of oxidative transformations can also be complex. For instance, the oxidation of pyrroles by cytochrome P450 enzymes is thought to involve the formation of an epoxide intermediate. hyphadiscovery.com The study of the kinetics and mechanisms of the oxidation of β-lactam antibiotics by sulfate (B86663) radicals has also provided valuable information on the reactivity of these cyclic structures. nih.gov

Spectroscopic Characterization Methodologies for 5 Ethylpyrrolidin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Ethylpyrrolidin-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive structural assignment.

Proton (¹H) NMR Analysis of Pyrrolidinone Ring Protons and Ethyl Group

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals for the protons on the pyrrolidinone ring and the appended ethyl group. The chemical shift of each proton is influenced by its local electronic environment, and spin-spin coupling between adjacent non-equivalent protons results in characteristic splitting patterns (multiplicity). bdu.ac.insavemyexams.com

The protons of the pyrrolidinone ring typically appear as complex multiplets due to their diastereotopic nature and coupling with each other. The proton at the C5 position, being adjacent to both the chiral center and the carbonyl group, will have a distinct chemical shift. The protons on the ethyl group exhibit more straightforward patterns: a quartet for the methylene (B1212753) (-CH2-) protons, which are split by the three protons of the adjacent methyl group, and a triplet for the methyl (-CH3) protons, split by the two protons of the adjacent methylene group. bdu.ac.in The integration of these signals corresponds to the number of protons in each environment (2H for the methylene and 3H for the methyl group). savemyexams.com

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ring CH₂ (C3) | ~2.2-2.4 | Multiplet | - | 2H |

| Ring CH₂ (C4) | ~1.8-2.0 | Multiplet | - | 2H |

| Ring CH (C5) | ~3.5-3.7 | Multiplet | - | 1H |

| Ethyl CH₂ | ~1.5-1.7 | Quartet | ~7.0 | 2H |

| Ethyl CH₃ | ~0.9-1.0 | Triplet | ~7.0 | 3H |

| NH | ~7.5-8.0 | Singlet | - | 1H |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR and DEPT-135 Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. In a standard broadband decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a single line. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the carbonyl carbon (C=O) of the lactam ring will resonate at a significantly downfield position (typically around 175 ppm) due to the deshielding effect of the double-bonded oxygen. vulcanchem.com

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. magritek.comlibretexts.org A DEPT-135 experiment is particularly useful, where CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. libretexts.orgresearchgate.net Quaternary carbons are not observed in DEPT spectra. This technique is crucial for unambiguously assigning the carbon signals of the pyrrolidinone ring and the ethyl group.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon | Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C2 (C=O) | ~175-178 | Absent |

| C3 (CH₂) | ~30-35 | Negative |

| C4 (CH₂) | ~18-22 | Negative |

| C5 (CH) | ~55-60 | Positive |

| Ethyl CH₂ | ~28-32 | Negative |

| Ethyl CH₃ | ~9-12 | Positive |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. wikipedia.orgnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying characteristic functional groups within a molecule. wikipedia.orgresearchgate.net In the FTIR spectrum of this compound, key absorption bands would be observed that correspond to the vibrational modes of its specific functional groups.

The most prominent peak would be the strong absorption band for the carbonyl (C=O) stretching of the lactam ring, typically appearing in the region of 1670-1700 cm⁻¹. The N-H stretching vibration of the secondary amide would be visible as a broad peak around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic ethyl group and the pyrrolidinone ring would appear in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the amide would also be present, usually in the 1250-1350 cm⁻¹ range.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretching | ~3200-3400 | Medium, Broad |

| C-H (Aliphatic) | Stretching | ~2850-3000 | Medium to Strong |

| C=O (Lactam) | Stretching | ~1670-1700 | Strong |

| N-H (Amide) | Bending | ~1550-1640 | Medium |

| C-N (Amide) | Stretching | ~1250-1350 | Medium |

Fourier-Transform Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. nih.gov While FTIR is sensitive to polar functional groups with large dipole moment changes during vibration, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. soton.ac.ukmdpi.com The use of a near-infrared laser in FT-Raman minimizes fluorescence interference that can be an issue with some samples. kpi.ua

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. libretexts.org While highly effective for compounds with chromophores (parts of a molecule that absorb light), the utility of UV-Vis spectroscopy for simple aliphatic lactams like this compound is primarily for quantitative analysis rather than detailed structural identification, due to their generally weak and non-specific absorption bands. bioglobax.com

The core chromophore in this compound is the amide functional group within the lactam ring. Saturated amides typically exhibit a weak n→π* transition at around 210-230 nm. This absorption is often a low-intensity shoulder and can be influenced by the solvent used for analysis. The lack of extended conjugation in the molecule means it does not absorb in the visible region and has no strong, characteristic peaks in the near-UV range that would allow for easy qualitative identification. bioglobax.com

UV-Vis spectroscopy can, however, be effectively employed for quantitative measurements, such as determining the concentration of this compound in a solution by applying the Beer-Lambert Law. libretexts.org This requires creating a calibration curve from standards of known concentration. libretexts.org Studies on the degradation or reaction kinetics of functional materials, including derivatives of this compound, may utilize UV-Vis spectroscopy to monitor changes in concentration over time. researchgate.net For instance, the optical properties of this compound have been studied using UV-Vis spectroscopy in the context of C-H activation research. core.ac.uk

Table 1: Typical UV-Vis Absorption for Amide Chromophores

| Transition Type | Typical Wavelength (λmax) | Molar Absorptivity (ε) | Characteristics |

|---|---|---|---|

| n → π* | 210–230 nm | Low to Moderate | Weak absorption, sensitive to solvent polarity. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of an "exact mass," which can be used to confirm the molecular formula of a compound like this compound.

The molecular formula of this compound is C6H11NO. uni.lu Using the precise masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O), the theoretical monoisotopic mass can be calculated. HRMS analysis of a purified sample of this compound would be expected to yield a measured mass that corresponds very closely to this theoretical value, typically within a few parts per million (ppm), thus confirming its elemental formula. This level of accuracy allows differentiation from other molecules that may have the same nominal mass but a different atomic composition.

For example, an ESI-QTOF mass spectrometer can determine the precursor m/z for the protonated molecule, [M+H]⁺. nih.gov For this compound, this would be expected at an m/z of approximately 114.0913. nih.gov

Table 2: Theoretical Isotopic Mass Data for this compound (C6H11NO)

| Atom | Isotope | Atomic Mass (Da) | Count in Molecule | Total Mass Contribution (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 6 | 72.000000 |

| Hydrogen | ¹H | 1.007825 | 11 | 11.086075 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | 113.084064 |

Data sourced from PubChem. uni.lu

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. This method provides an empirical formula, which can be compared to the theoretical composition calculated from the proposed molecular formula to verify purity and confirm the identity of the substance.

For this compound, with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol , the theoretical elemental composition can be calculated precisely. nih.gov In a typical elemental analysis experiment, a sample of the compound is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified. The experimental percentages of C, H, and N are then compared to the theoretical values. A close match between the found and calculated values (typically within ±0.4%) is considered a confirmation of the compound's elemental composition and purity. This method has been used to confirm the structure of various pyrrolidine (B122466) derivatives in research. mdpi.comtandfonline.com

Table 3: Theoretical vs. Experimental Elemental Composition of this compound

| Element | Molecular Formula | Theoretical Mass % | Expected Experimental Mass % |

|---|---|---|---|

| Carbon (C) | C6H11NO | 63.68% | 63.68% ± 0.4% |

| Hydrogen (H) | C6H11NO | 9.80% | 9.80% ± 0.4% |

| Nitrogen (N) | C6H11NO | 12.38% | 12.38% ± 0.4% |

| Oxygen (O) | C6H11NO | 14.14% | (Typically calculated by difference) |

Theoretical percentages calculated based on the molecular formula C6H11NO and atomic weights.

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Levosulpiride |

| Didymium |

| Potassium Dichromate |

| 4-Amino-N-[[(2RS)-1-ethyl-pyrrolidin-2-yl]methyl]-5-(ethylsulphonyl)-2-hydroxybenzamide |

| 4-Amino-1-ethylpyrrolidin-2-one hydrochloride |

Theoretical and Computational Investigations of 5 Ethylpyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric parameters of molecules. For 5-Ethylpyrrolidin-2-one, these calculations would typically involve methods like Density Functional Theory (DFT) to provide a detailed picture of its molecular characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Geometry optimization using DFT, commonly with the B3LYP functional and a basis set like 6-311++G(d,p), is a standard approach to determine the most stable conformation of a molecule. nih.govresearchgate.net For the parent compound, pyrrolidin-2-one, DFT calculations have been employed to determine its optimized geometry, vibrational frequencies, and other electronic properties. researchgate.net

A study on the reaction of 1,4-diazabutadienes to form pyrrolidin-2-one derivatives utilized DFT at the B3LYP/6-311++G(d,p) level to investigate the reaction mechanism, indicating the utility of this level of theory for such systems. nih.gov

Table 1: Representative Calculated Geometrical Parameters for Pyrrolidin-2-one Analogs (Note: Data is for analogous compounds and serves as an estimate for this compound)

| Parameter | Pyrrolidin-2-one (Calculated) | Reference |

| C=O bond length (Å) | ~1.23 | dergipark.org.tr |

| N-C(O) bond length (Å) | ~1.37 | dergipark.org.tr |

| Ring Puckering | Envelope/Twist | researchgate.net |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. iucr.org

For various β-lactams, DFT calculations have been used to determine the HOMO and LUMO energies. mdpi.comheteroletters.org A smaller HOMO-LUMO gap suggests higher reactivity. iucr.org In a study of pyrrolidin-2-one derivatives, the HOMO-LUMO gap was one of the quantum chemical descriptors used to predict their properties. nih.gov For (3E)-3-(phenylmethylidene)pyrrolidin-2-one, a HOMO-LUMO gap of 5.2 eV was calculated, suggesting significant stability. vulcanchem.com

For this compound, the HOMO would likely be localized around the amide group, which is rich in electron density. The LUMO is expected to be distributed over the carbonyl group, which is the primary electrophilic site. The ethyl substituent, being an electron-donating group, might slightly raise the HOMO energy level compared to unsubstituted pyrrolidin-2-one, potentially leading to a slightly smaller HOMO-LUMO gap and thus, a marginal increase in reactivity.

Table 2: Representative HOMO-LUMO Data for Related Lactam Compounds (Note: Data is for analogous compounds and serves as an estimate for this compound)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| (3E)-3-(phenylmethylidene)pyrrolidin-2-one | - | - | 5.2 | vulcanchem.com |

| 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | -6.4559 | -1.6351 | 4.8208 | iucr.org |

| Geminal diamine with pyrrolidinone moiety | - | - | 4.007 | comu.edu.tr |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. heteroletters.org

In studies of various β-lactams, MEP analysis has shown that the most negative potential is concentrated around the carbonyl oxygen atom, making it a primary site for electrophilic interaction and hydrogen bonding. dergipark.org.trmdpi.comresearchgate.net Conversely, the areas around the N-H proton and other hydrogen atoms often exhibit a positive potential. mdpi.com

For this compound, the MEP surface would be expected to show a significant region of negative electrostatic potential around the carbonyl oxygen. The N-H proton would be a site of positive potential. The ethyl group would likely have a relatively neutral potential, with a slight positive charge on its hydrogen atoms. This information is critical for understanding intermolecular interactions, such as those with solvents or biological receptors.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Gaps)

Conformational Analysis and Potential Energy Surface Scans

The pyrrolidinone ring is not planar and can adopt various conformations, typically described as envelope or twist forms. Conformational analysis is essential to identify the most stable three-dimensional structure of this compound and the energy barriers between different conformers. This is often achieved by performing potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of one or more dihedral angles.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations. DFT calculations can be used to map out the entire reaction pathway, identifying transition states and intermediates, and calculating activation energies.

For instance, the mechanism of the Pauson-Khand-type reaction to produce pyrrolidin-2-one derivatives has been studied using DFT. nih.gov Such studies provide a deep understanding of the reaction energetics and stereoselectivity. Another study investigated the [3+2] cycloaddition reaction of a pyrrolidin-2-one derivative, using DFT to explore the chemo-, regio-, and stereoselectivities of the process. researchgate.net In a study of the lactamomethylation of phenols with pyrrolidone derivatives, DFT calculations were used to assess the stability of reaction intermediates. open.ac.uk

A computational study on the synthesis of 5-methylpyrrolidin-2-one (B85660) from levulinic acid highlighted the role of DFT in understanding the reaction mechanism, confirming that the reaction proceeds via direct reduction of a ketone group. mdpi.com These examples demonstrate the power of computational methods to unravel complex reaction mechanisms involving the pyrrolidinone scaffold.

Solvent Effects on Molecular Structure and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent. Computational models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are used to simulate the effects of a solvent on the molecular structure and energetics. mdpi.comacs.org

In a study on the lactamomethylation of phenols, the IEF-PCM model was used to calculate the energies of reaction intermediates in chloroform (B151607) and acetic acid, concluding that the solvent did not have a significant influence on the reaction's efficiency in that particular case. open.ac.uk For β-lactams, the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) has been used to consider solvent effects in methanol (B129727) during the calculation of electronic circular dichroism spectra. mdpi.com

For this compound, modeling in different solvents would be expected to show stabilization of the polar amide group, particularly in polar protic solvents capable of hydrogen bonding. The choice of solvent could influence conformational equilibria and the activation energies of reactions involving this compound.

Spectroscopic Property Prediction via Computational Methods

Computational chemistry provides powerful tools for the theoretical investigation of molecular structures and properties, including the prediction of spectroscopic data. For this compound, methods such as Density Functional Theory (DFT) are instrumental in forecasting its spectroscopic signatures, which can be used to interpret experimental results and confirm structural assignments. researchgate.netfaccts.de These computational approaches allow for the simulation of Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.

Research in related molecular systems demonstrates that quantum chemical calculations are a standard procedure for characterization. researchgate.net The process typically begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, specific calculations are performed to predict different types of spectra. For instance, frequency calculations are used for IR and Raman spectra, while methods like the Gauge-Independent Atomic Orbital (GIAO) method are employed for NMR chemical shift predictions. faccts.degithub.io

Infrared (IR) and Raman Spectroscopy Simulation

Computational methods can predict the vibrational frequencies of this compound, which correspond to the peaks observed in its IR and Raman spectra. DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-31G(d,p), can determine the fundamental vibrational modes. researchgate.net The calculated frequencies and their intensities can then be plotted to generate a theoretical spectrum.

These theoretical spectra are invaluable for assigning the bands in experimentally obtained spectra. For example, characteristic vibrational modes for the this compound structure would include C=O stretching of the lactam group, C-N stretching, and various C-H bending and stretching modes of the ethyl group and the pyrrolidinone ring. Often, a scaling factor is applied to the calculated frequencies to correct for approximations in the computational method and to improve the agreement with experimental data. faccts.de

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch (if present as tautomer) | Amine | ~3350 | Medium |

| C-H Aliphatic Stretch | -CH₂, -CH₃ | 2800–3000 | Strong |

| C=O Stretch | Lactam (Pyrrolidinone) | ~1680 | Very Strong |

| C-N Bend | Lactam | ~1600 | Variable |

This table is illustrative, based on computational predictions for analogous structures like 2-(5-Ethylpiperidin-2-yl)ethan-1-amine and general values for functional groups. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR spectra is a crucial application of computational chemistry. The GIAO method is commonly used to calculate the magnetic shielding tensors for each nucleus. github.io To make these theoretical values comparable to experimental results, the calculated shielding constants (σ) are converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. github.io

δ_sample = σ_TMS - σ_sample

This approach allows for the prediction of the full ¹H and ¹³C NMR spectra. For this compound, distinct signals would be predicted for the protons and carbons of the ethyl group and the three different methylene (B1212753) groups within the pyrrolidinone ring. These predictions are vital for assigning peaks in complex experimental spectra, especially for molecules with multiple overlapping signals. tandfonline.com Advanced methods may use machine learning algorithms or apply scaling factors to further refine the accuracy of the predicted shifts. github.ionmrdb.org

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH- (C5 of ring) | ~3.5 - 4.0 | m (multiplet) | 1H |

| -CH₂- (N-CH₂) of ethyl group | ~3.2 - 3.6 | q (quartet) | 2H |

| -CH₂- (C3 of ring) | ~2.2 - 2.6 | m (multiplet) | 2H |

| -CH₂- (C4 of ring) | ~1.8 - 2.2 | m (multiplet) | 2H |

| -CH₃ (of ethyl group) | ~1.0 - 1.3 | t (triplet) | 3H |

This table is illustrative and based on general principles and data for similar structures. Actual values depend on the specific computational method, level of theory, and solvent used in the calculation. github.io

UV-Visible Spectroscopy and Electronic Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic properties and UV-Vis absorption spectra of molecules. researchgate.net These calculations provide information on the electronic transitions between molecular orbitals, chiefly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's electronic stability and the wavelength of its primary electronic absorption. A smaller gap suggests that the molecule can be more easily excited, corresponding to absorption at a longer wavelength. Computational studies can also model how these electronic properties are affected by different solvents, which is crucial for understanding the molecule's behavior in various chemical environments. researchgate.net

| Solvent Phase | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Gas Phase | -6.8 | -0.5 | 6.3 |

| Water | -7.0 | -0.6 | 6.4 |

| Ethanol | -6.9 | -0.6 | 6.3 |

| DMSO | -7.1 | -0.7 | 6.4 |

This table is a hypothetical representation based on trends observed in computational studies of similar nitrogen-containing heterocyclic compounds in different solvent environments. researchgate.net

Research Applications of 5 Ethylpyrrolidin 2 One in Organic Synthesis

Role as a Versatile Chiral Building Block

5-Ethylpyrrolidin-2-one is recognized as a chiral building block in organic synthesis. This classification is due to the presence of a stereogenic center at the C5 position, which is substituted with an ethyl group. The term "chiral building block" refers to enantiomerically pure or enriched compounds that are used as starting materials to introduce a specific chirality into a target molecule. The 2,5-disubstituted pyrrolidine (B122466) framework is a common feature in numerous natural products, medicinally relevant molecules, organocatalysts, and chiral ligands for asymmetric catalysis. nih.govacs.org

The utility of molecules like this compound is rooted in the "chiral pool," which involves using readily available, enantiomerically pure natural products (like amino acids) as a source of chirality for new syntheses. acs.org The defined stereochemistry at the C5 position can direct the stereochemical outcome of subsequent reactions, making it a powerful tool for the construction of complex chiral architectures. The lactam moiety within the structure offers multiple reactive sites, including the nitrogen, the carbonyl carbon, and the adjacent α-carbons, further enhancing its versatility as a synthon.

Precursor in the Synthesis of Complex Organic Molecules

The structural features of this compound make it an effective precursor for the synthesis of more complex organic molecules, particularly nitrogen-containing heterocycles and pharmacologically active agents. The pyrrolidine ring system is a core component of many alkaloids and pharmaceuticals. nih.govmdpi.com

A notable application of this structural motif is in the synthesis of alkaloids. For instance, a related trans-2,5-disubstituted pyrrolidine was used in the total asymmetric synthesis of the toxic frog and fire ant venom alkaloid (−)-197B. nih.gov This highlights the role of such chiral pyrrolidines in accessing complex natural product architectures.

Furthermore, substituted pyrrolidines are central to the development of pharmaceuticals. The antipsychotic drug Eticlopride, a dopamine (B1211576) D2/D3 receptor antagonist, features a (S)-N-((1-ethyl-2-pyrrolidinyl)methyl) fragment, demonstrating the direct incorporation of a 5-substituted pyrrolidine core into medicinally active compounds. nih.govupenn.edu Research into new therapeutic agents often involves the synthesis of analogues of existing drugs, where the pyrrolidine ring is systematically modified to optimize biological activity. upenn.edunih.gov For example, a series of Eticlopride analogues were synthesized by introducing various substituents at different positions of the pyrrolidine ring to explore their effects on dopamine receptor binding affinities. nih.gov

Strategies for Asymmetric Synthesis Utilizing this compound

The application of this compound in asymmetric synthesis leverages its inherent chirality to control the formation of new stereocenters. Several key strategies are employed to either synthesize or utilize such chiral pyrrolidinones.

One primary approach is to use enantiopure this compound, derived from the chiral pool, as a starting material. The existing stereocenter at C5 can influence the diastereoselectivity of reactions at other positions on the ring. rsc.org

Another set of strategies focuses on the asymmetric synthesis of the pyrrolidinone ring itself. These methods create the chiral center at C5 with high enantiomeric purity:

Iodocyclization of Homoallylic Amines: A powerful method for creating trans-2,5-disubstituted pyrrolidines involves the iodocyclization of enantiopure homoallylic sulfonamides. nih.gov This reaction proceeds stereoselectively, allowing for the construction of the pyrrolidine ring with control over the relative stereochemistry of the substituents at C2 and C5. The resulting 3-iodopyrrolidines can be further functionalized. nih.govresearchgate.netrsc.org

Intramolecular Cascade Reactions: A highly diastereoselective approach for synthesizing trans-4-hydroxy-5-substituted 2-pyrrolidinones has been developed using an intramolecular cascade process of α-chiral aldimines with Grignard reagents. rsc.org The stereochemistry at the C5 position is controlled by the starting materials, demonstrating a method to construct highly functionalized and stereochemically rich pyrrolidinone cores.

Enzymatic and Biocatalytic Methods: Modern synthetic strategies increasingly employ enzymes for their high stereoselectivity. For instance, ω-transaminases have been used for the amination of prochiral ketones. The amination of methyl levulinate, followed by spontaneous cyclization, yields (S)-5-methylpyrrolidin-2-one, a process that could be adapted for the synthesis of the 5-ethyl analogue. thieme.de

Functionalization at Various Positions of the Pyrrolidinone Moiety

The pyrrolidinone scaffold of this compound allows for chemical modifications at several positions, enabling the synthesis of a diverse range of derivatives. Key functionalization strategies target the nitrogen atom, the α-carbon to the nitrogen (C5), and other carbons (C3, C4) on the ring.

N-Alkylation and Acylation: The nitrogen atom of the lactam can be readily functionalized. For example, in the synthesis of Eticlopride analogues, the pyrrolidine nitrogen was alkylated with various alkyl, aromatic, and heteroaromatic groups in the presence of a base like potassium carbonate. nih.gov N-Acylation is another common transformation that can activate the lactam ring for further reactions. nsf.gov

C3 and C4 Functionalization: The methylene (B1212753) groups at the C3 and C4 positions can be functionalized, often through multi-step sequences. In the development of bitopic ligands, a hydroxyl group was introduced at the 4-position of the pyrrolidine ring, which was then used as a handle for further O-alkylation to attach various secondary pharmacophores. upenn.edunih.gov Halogenation, particularly at the C3 position, can be achieved through methods like halolactamization, providing a versatile intermediate for subsequent cross-coupling reactions. acs.orgnih.gov

Site-Selective C–H Functionalization: Advanced methods allow for the direct functionalization of otherwise unreactive C–H bonds. For N-alkyl lactams, site-selectivity between the endocyclic and exocyclic α-C–H bonds is a key challenge. Studies on N-alkyl-2-pyrrolidones have shown that functionalization often occurs predominantly at the endocyclic position (C5). acs.org Palladium-catalyzed methods have been developed for the C–H arylation of N-heterocycles at the C4 position using specific directing groups. acs.org Enzymatic C-H amidation, using engineered cytochrome P450 enzymes, has also emerged as a powerful tool for creating diverse lactams by controlling site-selectivity. thieme.de

Table 1: Summary of Functionalization Reactions on the Pyrrolidinone Ring

| Position | Reaction Type | Description | Example/Reference |

|---|---|---|---|

| N1 (Nitrogen) | N-Alkylation | Introduction of alkyl or aryl groups at the nitrogen atom, typically using an alkyl halide and a base. | Synthesis of Eticlopride analogues. nih.gov |

| C3 | Halogenation | Introduction of a halogen (e.g., iodine or bromine) via halolactamization of an unsaturated precursor. | Iodocyclization of homoallylic amines. nih.govresearchgate.net |

| C4 | Hydroxylation/O-Alkylation | Introduction of a hydroxyl group, which can then be used as a point of attachment for other fragments via O-alkylation. | Synthesis of bitopic ligands for dopamine receptors. upenn.edunih.gov |

| C5 (Endocyclic α-C-H) | C-H Oxidation/Functionalization | Direct functionalization of the C-H bond adjacent to the nitrogen within the ring, often showing preference over exocyclic C-H bonds. | Hydrogen Atom Transfer (HAT) based oxygenation. acs.org |

Advanced Derivatives and Analogues of 5 Ethylpyrrolidin 2 One in Research

Design and Synthesis of Substituted Pyrrolidinones

The synthesis of substituted pyrrolidinones is a focal point of research, with various methods being developed to create diverse molecular libraries for biological screening. researchgate.net A common strategy involves the modification of readily available chiral precursors like S-pyroglutamic acid. mdpi.com This approach allows for the introduction of various substituents at different positions of the pyrrolidinone ring while retaining a specific stereochemistry. mdpi.com

Multicomponent reactions, such as the Ugi four-component reaction (U-4CR), have proven to be highly efficient for synthesizing N-substituted pyrrolidinones. researchgate.net This method allows for the generation of complex molecules with multiple points of diversity in a single step. For instance, starting from resin-bound glutamic acid, a library of N-substituted pyrrolidinones can be efficiently synthesized. researchgate.net Another innovative approach is the use of β-cyclodextrin as a supramolecular catalyst in a one-pot, three-component synthesis of substituted pyrrolidin-2-ones in an environmentally friendly water-ethanol solvent system. rsc.org

The synthesis of highly functionalized pyrrolidines can also be achieved through a multi-step pathway starting from inexpensive and readily available materials, demonstrating a focus on synthetic feasibility and cost-effectiveness in drug discovery.

Table 1: Synthetic Methods for Substituted Pyrrolidinones

| Method | Description | Key Features | Starting Materials |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules to introduce stereocenters. mdpi.com | Stereospecificity, access to optically active compounds. mdpi.com | S-pyroglutamic acid mdpi.com |

| Ugi Multicomponent Reaction | A one-pot reaction combining an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.net | High efficiency, molecular diversity, combinatorial library synthesis. researchgate.net | Resin-bound glutamic acid, various aldehydes, amines, isocyanides researchgate.net |

| β-Cyclodextrin Catalysis | A green chemistry approach using a supramolecular catalyst. rsc.org | Eco-friendly, mild reaction conditions, simple procedure. rsc.org | Aldehydes, amines, and other suitable reactants rsc.org |

| Multi-step Linear Synthesis | A sequential process of reactions to build the target molecule. | Access to highly functionalized pyrrolidines from simple precursors. | Inexpensive and readily available starting materials |

Structural Modifications and Their Influence on Chemical Reactivity

Structural modifications of the pyrrolidinone ring significantly impact its chemical reactivity and, consequently, its biological activity. The introduction of substituents at various positions can alter the electronic and steric properties of the molecule.

For instance, the nitrogen atom of the pyrrolidinone ring is a key site for substitution, and a majority of FDA-approved pyrrolidine-containing drugs are substituted at the N-1 position. nih.gov The nature of the substituent on the nitrogen can influence the molecule's basicity and its ability to act as a hydrogen bond donor or acceptor. nih.govpharmablock.com

Substituents at other positions also play a crucial role. For example, in a series of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, the introduction of fluorine at the 4-position of the pyrrolidine (B122466) ring led to a significant increase in inhibitory activity against caspases-3 and -7 compared to methoxy (B1213986) analogues. nih.gov Conversely, larger substituents like tetraethyleneglycol at the same position resulted in inactive compounds. nih.gov This highlights the sensitive interplay between substituent size, electronics, and biological function.

The reactivity of the pyrrolidinone ring itself can be modulated. For example, the carbonyl group can undergo nucleophilic attack, and the acidity of the hydrogen on the amide nitrogen can be influenced by protecting groups, which in turn affects the ring's stability towards nucleophiles. smolecule.comrsc.org The non-planar, puckered conformation of the pyrrolidine ring, a phenomenon known as "pseudorotation," is also influenced by substituents, which can affect how the molecule interacts with biological targets. nih.govbeilstein-journals.org

Synthesis of Pyrrolidin-5-one-2-carboxamides

Pyrrolidin-5-one-2-carboxamides are a specific class of pyrrolidinone derivatives with significant research interest. Several synthetic strategies have been developed to access these compounds.

One prominent method involves a one-pot Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes, followed by a regioselective cyclization of the resulting N-substituted-2-allenamides. acs.orgresearchgate.net This approach is notable for being transition-metal-free and proceeding under mild conditions with high atom economy. acs.orgresearchgate.net

Another innovative route utilizes a sequential Ugi/olefination reaction involving a multi-component reaction with solvent participation and a novel conversion of sulfur ylides. dntb.gov.uarsc.org This method is characterized by its mild conditions and broad substrate scope. rsc.org The synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamides has also been reported through the reaction of pyrrolidine-2-carbonyl chloride with substituted anilines. rroij.com

These synthetic methods provide versatile platforms for generating a wide array of pyrrolidin-5-one-2-carboxamides with diverse substituents, which is crucial for structure-activity relationship (SAR) studies.

Pyrrolidinone Moieties in Carbapenem (B1253116) Derivatives

The pyrrolidinone scaffold is a key structural feature in several carbapenem antibiotics, a class of potent, broad-spectrum β-lactam antibiotics. nih.govmdpi.com The presence of a substituted pyrrolidine ring at the C-2 position of the carbapenem core significantly influences the antibacterial spectrum and potency. nih.govmicrobiologyresearch.org

Carbapenems such as meropenem, ertapenem, and doripenem (B194130) all feature a pyrrolidine moiety. pharmablock.comnih.gov The specific substitution pattern on the pyrrolidine ring is critical for their activity. For example, the introduction of a 1β-methyl group on the carbapenem nucleus enhances stability against renal dehydropeptidase-1 (DHP-1), an enzyme that can inactivate certain carbapenems. microbiologyresearch.org

Research in this area focuses on synthesizing new carbapenem derivatives with modified pyrrolidine side chains to improve their pharmacological properties, including antibacterial activity, stability, and resistance to β-lactamase enzymes. nih.govbas.bg For example, studies have investigated the effect of different substituents on the pyrrolidine ring of 1β-methylcarbapenems, showing that certain substitutions can lead to superior antimicrobial activity. bas.bg The unique chemical structure of carbapenems, including the fused β-lactam/pyrrolidine rings, contributes to their resistance against many bacterial β-lactamases. cmu.edu

Table 2: Pyrrolidinone-Containing Carbapenems

| Carbapenem | Pyrrolidine Moiety | Key Structural Feature |

| Meropenem | Substituted pyrrolidine | 1β-methyl group for DHP-1 stability. microbiologyresearch.org |

| Ertapenem | Substituted pyrrolidine | Broad spectrum of activity. pharmablock.com |

| Doripenem | Substituted pyrrolidine | Potent antibacterial activity. pharmablock.com |

| Biapenem | Pyrazolotriazolium thioether substituent | Increased stability towards metallo-β-lactamases. microbiologyresearch.org |

Structural Analogues in Ligand Design and Receptor Binding Studies

Structural analogues of 5-Ethylpyrrolidin-2-one and other pyrrolidinone derivatives are extensively used in ligand design and receptor binding studies to explore their potential as therapeutic agents for various diseases. The pyrrolidinone scaffold serves as a versatile template that can be modified to achieve selective binding to specific biological targets. nih.gov

For example, pyrrolidinone derivatives have been investigated as negative allosteric modulators (NAMs) of GluN2B-containing NMDA receptors, which are implicated in neurological disorders. acs.org In another study, pyrrolone derivatives were identified as intracellular allosteric modulators for chemokine receptors CCR1 and CCR2, which are involved in inflammatory responses. acs.org

The design of these analogues often involves computational methods, such as molecular docking, to predict binding modes and affinities. jptcp.comdrugdesign.org These in silico approaches, combined with experimental binding assays, help to elucidate structure-activity relationships (SAR). For instance, in a series of 1H-pyrrolo[3,2-c]quinoline derivatives, modifications to the pyrrolidine moiety significantly influenced their affinity for serotonin (B10506) 5-HT6 and dopamine (B1211576) D3 receptors. mdpi.com Similarly, pyrrolidinone and piperidinone compounds have been evaluated for their binding to the urokinase receptor (uPAR), a protein involved in cancer metastasis. nih.gov The conformational flexibility of the pyrrolidinone ring and the spatial orientation of its substituents are critical factors that determine the biological profile of these drug candidates. nih.gov

Materials Science Applications and Research on Pyrrolidinone Functional Groups

Integration of Pyrrolidinone Moieties into Polymer Systems

The incorporation of pyrrolidinone units into polymer structures is a key strategy for developing materials with specialized properties. This can be achieved either by polymerizing monomers that already contain the pyrrolidinone ring or by chemically attaching these units to existing polymer chains.

The synthesis of polymers containing pyrrolidone subunits can be accomplished through various polymerization techniques. mdpi.com Suspension polymerization, for instance, is used to create crosslinked porous polymeric spheres, which are valuable in applications like gas chromatography and catalysis. mdpi.com The resulting polymers are typically characterized using a suite of analytical methods to determine their structure, composition, and physical properties.

Common characterization techniques include:

Fourier-Transform Infrared (FTIR) Spectroscopy : To confirm the presence of functional groups, such as the carbonyl group in the pyrrolidinone ring. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the detailed chemical structure and composition of the polymer. researchgate.net20.210.105rsc.org

Gel Permeation Chromatography (GPC) : To determine the molecular weight and molecular weight distribution of the polymers. rsc.orgmdpi.com

Thermogravimetric Analysis (TGA) : To assess the thermal stability of the material. mdpi.com

Scanning Electron Microscopy (SEM) : To analyze the surface morphology and porous structure of the synthesized materials. mdpi.com

Advanced polymerization methods, such as the Sonogashira coupling reaction, are employed to create novel copolymers with specific electronic properties, for example, by alternating donor and acceptor units along the polymer backbone for applications in organic electronics. mdpi.com

An alternative to direct polymerization of pyrrolidinone-containing monomers is the functionalization of pre-existing polymers. This approach offers versatility, allowing for the attachment of various functional groups to a polymer backbone to create materials with complex architectures and tailored properties. 20.210.105researchgate.net The process involves chemically modifying a parent polymer to incorporate the desired functional units. researchgate.net

Two primary strategies for this are:

Prepolymerization Functionalization : In this method, a key precursor monomer is functionalized with the desired group (like a pyrrolidinone derivative) before the polymerization process begins. 20.210.105

Postpolymerization Functionalization : This versatile approach involves attaching functional units to a polymer after it has been synthesized. 20.210.105 This method allows for precise control over the degree of functionalization along the polymer chain. 20.210.105 Techniques like thiol-ene reactions and other coupling chemistries are used to covalently attach molecules to the polymer backbone. researchgate.netbeilstein-journals.org For instance, the terminal groups of polymers like poly(ethylene glycol) (PEG) can be chemically modified to introduce new functionalities. beilstein-journals.org

Synthesis and Characterization of Pyrrolidone-Containing Homo- and Co-polymers

Tailored Properties of Materials Incorporating Pyrrolidinone Structures (e.g., Enhanced Strength, Flexibility)

Incorporating the pyrrolidinone functional group into materials can significantly influence their physical and chemical properties. The inherent polarity of the lactam ring in the pyrrolidinone structure can enhance a material's affinity for polar substances and improve adhesion. While direct studies extensively detailing the impact of 5-Ethylpyrrolidin-2-one on the mechanical strength and flexibility of specific polymers are not widespread, the known roles of related compounds provide insight.

N-Ethylpyrrolidone (NEP) and its derivatives are used as plasticizers and solvents, which suggests that their incorporation into a polymer matrix can increase flexibility by reducing intermolecular forces between polymer chains. atamanchemicals.com In the realm of advanced materials, the functionalization of pyrrolidinium-based ionic plastic crystals has shown that the nature of the side-chains can be tailored to improve properties like ionic conductivity, which is crucial for applications such as solid-state battery electrolytes. chemrxiv.org The introduction of pyrrolidinone derivatives is a strategy explored to modify and enhance the properties of functional materials. core.ac.uk

Advanced Materials Research Utilizing Pyrrolidinone Derivatives (e.g., Composites, Hybrid Materials)

Pyrrolidinone derivatives are actively being researched for their use in a variety of advanced materials. This research spans from organic electronics to specialized industrial compounds.

Semiconducting Polymers : Donor-acceptor conjugated polymers incorporating pyrrole (B145914) derivatives have been successfully synthesized for use in the fabrication of organic solar cells. rsc.org These materials are designed to have specific optoelectronic properties, such as low band gaps, which are essential for photovoltaic applications. mdpi.com

Ionic Plastic Crystals : Pyrrolidinium-based salts are being explored as organic ionic plastic crystals (OIPCs), which are solid-state electrolytes for energy storage devices. chemrxiv.org Research in this area uses a combination of chemical synthesis and materials informatics to efficiently discover new compounds with high ionic conductivity. chemrxiv.org

Specialty Intermediates : Certain derivatives, such as 1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one, serve as building blocks in the synthesis of more complex molecules and are used in the development of new materials and as catalysts in industrial processes.

Applications as Solvents and Chemical Reaction Regulators in Material Processing

One of the most significant industrial applications of 1-Ethylpyrrolidin-2-one (B1215724) (NEP) is its use as a highly polar, aprotic organic solvent and reaction medium. atamanchemicals.comatamankimya.com Its ability to dissolve a wide range of materials, including many plastics, makes it a valuable component in numerous processes. atamanchemicals.com

NEP's properties make it a suitable replacement for N-Methylpyrrolidone (NMP) in many applications. atamanchemicals.comatamankimya.com Its uses in material processing are extensive:

Polymer Processing : It is used as a solvent for various polymers and resins, including in the production of polyurethane dispersions and heat-resistant high-molecular-weight polymers. atamanchemicals.comatamankimya.compymyj2002.com

Coatings and Inks : NEP is utilized in the formulation of plastic coatings, water-borne coatings, specialty inks, and as a pigment dispersant. atamanchemicals.compymyj2002.com

Cleaning and Stripping : It functions as a cleaner for polymeric residues and is a component in paint stripper and photoresist stripper formulations. atamanchemicals.comatamankimya.com

Electronics : In the electronics industry, it is used in electrolyte formulations for capacitors and in the manufacturing of printed circuit boards. atamanchemicals.comatamankimya.com

Chemical Synthesis : NEP serves as a medium for chemical reactions and as a solvent for radical polymerization inhibitors. atamankimya.comnih.gov It is also classified as a chemical reaction regulator. nih.gov

Interactive Table: Properties of 1-Ethylpyrrolidin-2-one (NEP) Click on the headers to sort the table.

| Property | Value | Source |

| IUPAC Name | 1-ethylpyrrolidin-2-one | nih.gov |

| CAS Number | 2687-91-4 | nih.govchemeo.com |

| Molecular Formula | C6H11NO | nih.govchemeo.com |

| Molecular Weight | 113.16 g/mol | nih.govchemeo.com |

| Physical Description | Colorless to light yellow liquid | nih.gov |

| Density | 0.992 g/mL at 25 °C | pymyj2002.com |

| Boiling Point | 212 °C | atamanchemicals.com |

| Miscibility | Miscible with water and most organic solvents | atamanchemicals.com |

Interactive Table: Industrial Applications of 1-Ethylpyrrolidin-2-one (NEP) Use the search box to filter applications.

| Application Area | Specific Use | Source(s) |

| Polymers & Resins | Polymer solvent, plasticizer, production of heat-resistant resins | atamanchemicals.compymyj2002.com |

| Coatings & Paints | Solvent for paint stripping, component of industrial coatings | atamanchemicals.comatamankimya.compymyj2002.com |

| Electronics | Photoresist stripper, electrolyte formulations, cleaner for polymeric residues | atamanchemicals.comatamankimya.com |

| Chemical Processing | Reaction solvent, chemical reaction regulator, extraction solvent | pymyj2002.comnih.gov |

| Inks & Dyes | Pigment dispersant, formulation of jet printing ink | atamanchemicals.comatamankimya.com |

| Cleaning Agents | Industrial cleaner for metals, glasses, and plastics | atamankimya.com |

Biological Interaction Studies of 5 Ethylpyrrolidin 2 One: Mechanistic Insights

Investigation of Enzyme Inhibition Mechanisms

Enzyme inhibitors are crucial for drug development and understanding biochemical pathways. labster.com They can act through various mechanisms, including competitive, uncompetitive, and mixed inhibition, by binding to an enzyme's active site or an allosteric site. labster.comnumberanalytics.com

Interaction with Lactam-Engaging Enzymes

The lactam structure of 5-Ethylpyrrolidin-2-one makes it a candidate for interaction with enzymes that recognize or hydrolyze β-lactam rings, such as β-lactamases. The planarity and hydrophobicity of such cyclic compounds are important for accessing the active site of these enzymes. nih.gov While direct studies on this compound with lactamases are not extensively detailed in the reviewed literature, the principle of lactam-engaging enzymes provides a framework for potential interactions.

Role of Hydrogen Bonding in Enzyme Active Sites

Hydrogen bonds are fundamental to the structure and function of enzymes, playing a key role in substrate binding and catalysis. biotechacademy.dkiisc.ac.in The carbonyl group of the lactam in this compound can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. biotechacademy.dk These interactions are critical for stabilizing the enzyme-inhibitor complex. researchgate.net For instance, in the active site of acetylcholinesterase, hydrogen bonds and hydrophobic interactions are key for ligand binding. plos.org The formation of hydrogen bonds between an inhibitor and amino acid residues in the active site, such as aspartate, can significantly influence binding affinity. researchgate.net Short, strong hydrogen bonds, in particular, are often observed in enzyme active sites and are thought to be important for catalysis. iisc.ac.in

Studies on Binding Affinity and Specificity with Molecular Targets

The binding affinity of a compound to its molecular target is a critical determinant of its biological activity. google.com Pyrrolidin-2-one derivatives have been shown to bind to various protein pockets. For example, derivatives of (aminophenyl)pyrrolidine-2,5-dione have demonstrated selective, competitive inhibition of the aromatase enzyme system, with Ki values in the micromolar range. nih.gov The binding of these compounds highlights the importance of the pyrrolidine (B122466) scaffold in interacting with specific enzyme targets.